molecular formula C12H14O B1583675 5,8-dimethyl-1-tetralone CAS No. 5037-63-8

5,8-dimethyl-1-tetralone

Cat. No. B1583675
Key on ui cas rn: 5037-63-8
M. Wt: 174.24 g/mol
InChI Key: ZSMGKPHICFZGQU-UHFFFAOYSA-N
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Patent
US05885936

Procedure details

To a solution of 15.0 g of 5,8-dimethyltetralone (purchased from Wiley Organics) in 250 mL of methylene chloride was added 28.7 g of aluminum chloride (purchased from Aldrich Chemical Co.). The mixture was cooled to 0° C. and then a solution of 15.2 g bromine in 90 mL of methylene chloride was added dropwise. After the mixture was stirred at room temperature for 2 h, it was cooled to 0° C. and then approximately 200 g of ice was added. The resulting mixture was filtered. The organic layer was separated and was washed with 1N aqueous sodium hydroxide, dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting solid was crystallized from 1-chlorobutane to give 21.8 g of the title compound of Step A as a solid melting at 64°-68° C. 1H NMR (CDCl3): δ 2.11 (m, 2H), 2.25 (s, 3H), 2.64 (t, 2H), 2.66 (s, 3H), 2.77 (t, 2H), 7.53 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][C:7]2=[O:13].[Cl-].[Al+3].[Cl-].[Cl-].[Br:18]Br>C(Cl)Cl>[Br:18][C:10]1[C:9]([CH3:12])=[C:8]2[C:3]([CH2:4][CH2:5][CH2:6][C:7]2=[O:13])=[C:2]([CH3:1])[CH:11]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C2CCCC(C2=C(C=C1)C)=O
Name
Quantity
28.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
was washed with 1N aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallized from 1-chlorobutane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C2CCCC(C2=C1C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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